Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . This particular compound features a benzothiazole core, a piperidine ring, and a fluorophenyl sulfonyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a compound that has been synthesized for its potential biological activity The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that benzothiazole derivatives have been studied for their potential anti-tubercular activity . They may interact with their targets, leading to changes in the biological function of the target, which could result in the observed biological activity.
Biochemical Pathways
Benzothiazole derivatives have been studied for their anti-tubercular activity , suggesting they may affect pathways related to the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
Benzothiazole derivatives have shown potential anti-tubercular activity , suggesting that they may have an effect on the survival and proliferation of Mycobacterium tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring is introduced by reacting the benzothiazole derivative with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Attachment of Fluorophenyl Sulfonyl Group: The final step involves the sulfonylation of the piperidine ring with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, especially at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a benzothiazole core.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is unique due to its combination of a benzothiazole core, a piperidine ring, and a fluorophenyl sulfonyl group. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c20-13-5-7-14(8-6-13)27(24,25)15-9-11-22(12-10-15)19(23)18-21-16-3-1-2-4-17(16)26-18/h1-8,15H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEYHNQSPDZFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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